molecular formula C13H9ClN2OS2 B2708185 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile CAS No. 343375-34-8

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2708185
CAS No.: 343375-34-8
M. Wt: 308.8
InChI Key: LSDZMSKELSKFDK-UHFFFAOYSA-N
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Description

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxoethyl group, a sulfanyl group, and an isothiazolecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to yield the desired isothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile
  • 3-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-8-11(6-15)13(16-19-8)18-7-12(17)9-2-4-10(14)5-3-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDZMSKELSKFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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